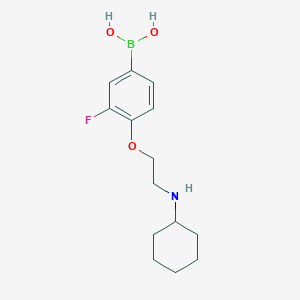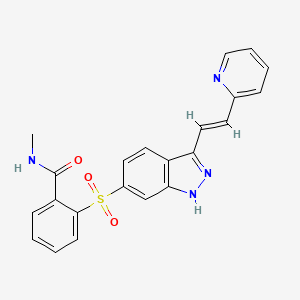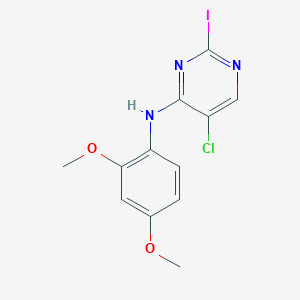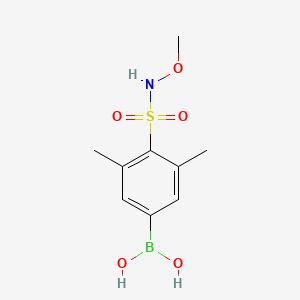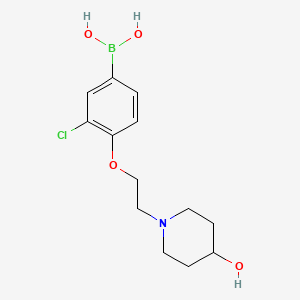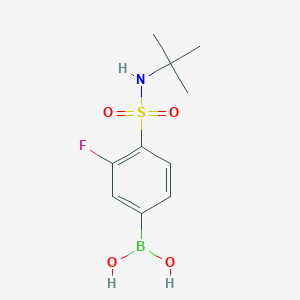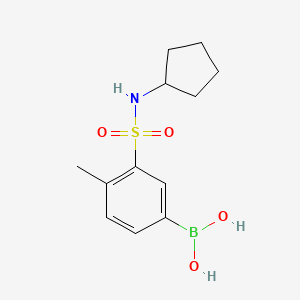
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
説明
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid, also known as CSBM, is a boronic acid derivative that has gained significant attention in recent years due to its potential as a therapeutic agent. CSBM is a potent inhibitor of the proteasome, a complex protein structure responsible for degrading unwanted or damaged proteins within cells. The inhibition of the proteasome by CSBM has been shown to have a variety of effects on cellular processes, including the induction of apoptosis (programmed cell death) and the suppression of tumor growth. In
作用機序
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid inhibits the proteasome by binding to the active site of the enzyme, preventing the degradation of unwanted or damaged proteins. This leads to the accumulation of proteins within cells, which can induce apoptosis. This compound has been shown to be a highly specific inhibitor of the proteasome, with minimal off-target effects on other cellular processes.
Biochemical and Physiological Effects:
The inhibition of the proteasome by this compound has a variety of biochemical and physiological effects on cells. In addition to inducing apoptosis, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and suppress tumor growth. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the major advantages of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid as a research tool is its specificity for the proteasome. This allows researchers to study the effects of proteasome inhibition on cellular processes without the confounding effects of off-target inhibition. However, this compound can be difficult to work with due to its low solubility in aqueous solutions, which can make it challenging to administer to cells or animals.
将来の方向性
There are several potential future directions for research on (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of this compound. Another potential direction is the investigation of the effects of this compound on the immune system, as the proteasome plays a critical role in regulating immune responses. Finally, the development of more effective delivery methods for this compound could enhance its potential as a therapeutic agent.
科学的研究の応用
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. The proteasome is a critical component of the cellular machinery that regulates the degradation of proteins, and the inhibition of the proteasome by this compound has been shown to induce apoptosis in cancer cells. In addition to its anti-cancer properties, this compound has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
[3-(cyclopentylsulfamoyl)-4-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-9-6-7-10(13(15)16)8-12(9)19(17,18)14-11-4-2-3-5-11/h6-8,11,14-16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZICVSZSUWKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)NC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






